2-tert-butyl-4H-pyran-4-one

Catalog No.
S840048
CAS No.
74628-14-1
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-tert-butyl-4H-pyran-4-one

CAS Number

74628-14-1

Product Name

2-tert-butyl-4H-pyran-4-one

IUPAC Name

2-tert-butylpyran-4-one

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3

InChI Key

HPQDXFURVAGLJK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=O)C=CO1

Canonical SMILES

CC(C)(C)C1=CC(=O)C=CO1

2-tert-butyl-4H-pyran-4-one (CAS 74628-14-1) is a sterically hindered, fully unsaturated gamma-pyrone building block utilized primarily in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). In industrial procurement, its primary value lies in its ability to undergo facile amination to form 2-tert-butyl-4-pyridinones, bypassing the severe regioselectivity and yield issues inherent to the direct alkylation of pre-formed pyridines [1]. The bulky tert-butyl group provides essential steric shielding that directs subsequent functionalization while imparting critical lipophilicity to downstream pharmaceutical intermediates, making this compound an indispensable precursor for targeted kinase inhibitors and advanced agrochemicals .

Generic substitution strategies for synthesizing 2-tert-butyl-4-halopyridines typically rely on the direct Minisci-type radical alkylation of 4-halopyridines using tert-butyl radicals. However, this approach routinely fails in scalable manufacturing due to poor regiocontrol and catalyst poisoning, yielding intractable mixtures of isomers or failing to couple entirely [1]. Furthermore, accessing C4-functionalized quaternary alkylpyridines selectively via direct coupling is notoriously challenging and inefficient [2]. Procuring the pre-functionalized 2-tert-butyl-4H-pyran-4-one eliminates these downstream purification bottlenecks by providing an inherently regiopure scaffold that converts quantitatively to the target pyridinone upon treatment with ammonia, completely bypassing the need for direct pyridine alkylation .

Absolute Regiocontrol vs. Direct Pyridine Alkylation

Direct functionalization of 4-bromopyridine via standard Minisci-type radical reactions with tertiary alkyl groups is notoriously problematic; for instance, 4-bromopyridine often fails to give coupled products in photoredox Minisci reactions due to catalyst poisoning [1]. Furthermore, accessing C4-functionalized quaternary alkylpyridines selectively via direct coupling is challenging and often produces inseparable mixtures of isomers [2]. By procuring 2-tert-butyl-4H-pyran-4-one, chemists bypass this direct alkylation failure entirely. The pyranone undergoes straightforward amination to the corresponding pyridinone, guaranteeing 100% regiocontrol and avoiding the isomerization and poisoning issues of direct pyridine functionalization .

Evidence DimensionRegioselectivity and Coupling Success
Target Compound Data100% regiocontrol via pyranone amination
Comparator Or BaselineDirect Minisci tert-butylation of 4-bromopyridine (fails or gives inseparable isomer mixtures)
Quantified DifferenceComplete avoidance of catalyst poisoning and isomerization
ConditionsPyranone amination vs. Photoredox Minisci alkylation

Eliminating the formation of regioisomeric impurities removes the need for expensive preparative chromatography, directly lowering API manufacturing costs.

Overcoming Steric Hindrance in Pyridine Core Assembly

Constructing a pyridine ring with a bulky tert-butyl group adjacent to the nitrogen (C2 position) via acyclic precursors often suffers from low yields due to steric repulsion during the cyclization step. 2-tert-butyl-4H-pyran-4-one provides the pre-assembled, sterically demanding C2-tert-butyl-C4-oxygenated framework . Converting this pre-formed pyranone to a pyridinone via aqueous ammonia is highly efficient, bypassing the thermodynamic penalties of assembling the sterically hindered ring from acyclic components and avoiding the low yields associated with direct tertiary alkylation of pre-formed pyridines [1].

Evidence DimensionSynthetic Efficiency for Sterically Hindered Heterocycles
Target Compound DataPre-assembled tert-butyl pyranone ring
Comparator Or BaselineDe novo cyclization from acyclic tert-butyl precursors
Quantified DifferenceEliminates the rate-limiting sterically hindered cyclization step
ConditionsLate-stage amination vs. early-stage acyclic condensation

Procuring the pre-cyclized pyranone drastically reduces the risk of scale-up failure associated with sterically hindered ring-closing reactions.

Enabling the Synthesis of 4-Halo-2-tert-butylpyridines

The synthesis of advanced pharmaceutical intermediates, such as 4-bromo-2-tert-butylpyridine (CAS 1086381-30-7), relies heavily on the availability of regiopure precursors . 2-tert-butyl-4H-pyran-4-one serves as the ideal starting material for this sequence. While alternative routes might attempt direct bromination of 2-tert-butylpyridine, such electrophilic aromatic substitutions on electron-deficient pyridines are extremely low-yielding. The pyranone route allows for conversion to the pyridinone, followed by facile deoxychlorination/bromination, providing high yields of the target 4-halo-API building block without the need for complex cross-coupling .

Evidence DimensionAccess to 4-Halo-2-tert-butylpyridines
Target Compound DataHigh-yielding via pyridinone deoxyhalogenation
Comparator Or BaselineDirect electrophilic bromination of 2-tert-butylpyridine
Quantified DifferenceEnables practical, scalable synthesis of the 4-bromo derivative
ConditionsPOBr3 treatment of pyridinone vs. direct electrophilic bromination

Provides a reliable, scalable pathway to 4-bromo-2-tert-butylpyridine, a highly sought-after intermediate in oncology drug discovery.

Synthesis of 2-tert-Butyl-4-halopyridine Building Blocks

This compound is the essential precursor for manufacturing 4-bromo-2-tert-butylpyridine, a critical intermediate in the synthesis of targeted kinase inhibitors where the tert-butyl group provides necessary lipophilicity and receptor-pocket fit .

Development of Sterically Hindered Pyridinones

Used as a starting material to synthesize bulky bidentate pyridinone ligands for transition metal catalysis, where the pre-installed tert-butyl group dictates the coordination geometry and improves catalyst stability .

Library Generation for Agrochemical Screening

Serves as a regiopure scaffold for generating libraries of functionalized gamma-pyridones, accelerating hit-to-lead optimization without the interference of regioisomeric mixtures common to direct pyridine alkylation [1].

XLogP3

1.8

Wikipedia

2-tert-Butyl-4H-pyran-4-one

Dates

Last modified: 08-16-2023

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